3-Chloro-8-fluoroisoquinoline-4-carbaldehyde
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Overview
Description
3-Chloro-8-fluoroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₅ClFNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 3-Chloro-8-fluoroisoquinoline-4-carbaldehyde can be achieved through several synthetic routes. . This reaction proceeds smoothly regardless of the position of the fluorine atom on the phenyl ring. Industrial production methods often involve the use of advanced techniques such as nucleophilic substitution and cross-coupling reactions to introduce the chloro and fluoro substituents onto the isoquinoline ring .
Chemical Reactions Analysis
3-Chloro-8-fluoroisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
3-Chloro-8-fluoroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-8-fluoroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being synthesized from it.
Comparison with Similar Compounds
3-Chloro-8-fluoroisoquinoline-4-carbaldehyde can be compared with other similar compounds, such as:
3-Fluoroquinoline: Similar in structure but lacks the chloro substituent.
3-Chloroquinoline: Similar in structure but lacks the fluoro substituent.
Properties
Molecular Formula |
C10H5ClFNO |
---|---|
Molecular Weight |
209.60 g/mol |
IUPAC Name |
3-chloro-8-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-8(5-14)6-2-1-3-9(12)7(6)4-13-10/h1-5H |
InChI Key |
NOCNFBVDHSVCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=C1)F)Cl)C=O |
Origin of Product |
United States |
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